molecular formula C20H21F2NO5 B14386272 4-[Bis(4-fluorophenyl)methoxy]piperidine;oxalic acid CAS No. 88535-97-1

4-[Bis(4-fluorophenyl)methoxy]piperidine;oxalic acid

Katalognummer: B14386272
CAS-Nummer: 88535-97-1
Molekulargewicht: 393.4 g/mol
InChI-Schlüssel: HERRPNUXLOKQTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[Bis(4-fluorophenyl)methoxy]piperidine;oxalic acid is a chemical compound with the molecular formula C20H21F2NO5. This compound is known for its unique structure, which includes a piperidine ring substituted with bis(4-fluorophenyl)methoxy groups and oxalic acid. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(4-fluorophenyl)methoxy]piperidine typically involves the reaction of piperidine with bis(4-fluorophenyl)methanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 4-[Bis(4-fluorophenyl)methoxy]piperidine;oxalic acid involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistent quality and minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions

4-[Bis(4-fluorophenyl)methoxy]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an

Eigenschaften

CAS-Nummer

88535-97-1

Molekularformel

C20H21F2NO5

Molekulargewicht

393.4 g/mol

IUPAC-Name

4-[bis(4-fluorophenyl)methoxy]piperidine;oxalic acid

InChI

InChI=1S/C18H19F2NO.C2H2O4/c19-15-5-1-13(2-6-15)18(14-3-7-16(20)8-4-14)22-17-9-11-21-12-10-17;3-1(4)2(5)6/h1-8,17-18,21H,9-12H2;(H,3,4)(H,5,6)

InChI-Schlüssel

HERRPNUXLOKQTD-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1OC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.